molecular formula C10H16N2O3 B2427110 (2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid CAS No. 1485623-74-2

(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid

Cat. No.: B2427110
CAS No.: 1485623-74-2
M. Wt: 212.249
InChI Key: FVNPZBDWDWRABQ-KKMMWDRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-({2-azabicyclo[221]heptane-2-carbonyl}amino)propanoic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare compounds containing the 2-azabicyclo[2.2.1]heptane structure involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the bis-hydroxylation of a product of general formula using potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide or triethylamine-oxide .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents such as hydrogen gas and palladium catalysts, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: The compound can be used in the production of various materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(2-azabicyclo[2.2.1]heptane-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-6(9(13)14)11-10(15)12-5-7-2-3-8(12)4-7/h6-8H,2-5H2,1H3,(H,11,15)(H,13,14)/t6-,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNPZBDWDWRABQ-KKMMWDRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.